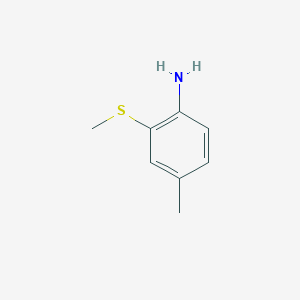

4-Methyl-2-(methylthio)benzenamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(methylthio)benzenamine, also known as Benzenamine, 4-methyl-2-(methylthio)-, is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 . It is used in various chemical reactions and has a boiling point of 64-69 °C (at a pressure of 0.15 Torr) and a predicted density of 1.09±0.1 g/cm3 .

Synthesis Analysis

The synthesis of 4-Methyl-2-(methylthio)benzenamine can be achieved from Dimethyl disulfide and p-Toluidine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(methylthio)benzenamine consists of a benzene ring with a methyl group and a methylthio group attached to it . More detailed structural analysis can be found in the relevant papers .Chemical Reactions Analysis

4-Methyl-2-(methylthio)benzenamine can participate in various chemical reactions. For example, it can be used in the synthesis of heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles .Physical And Chemical Properties Analysis

4-Methyl-2-(methylthio)benzenamine has a boiling point of 64-69 °C (at a pressure of 0.15 Torr) and a predicted density of 1.09±0.1 g/cm3 . It also has a pKa value of 4.01±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Conducting Polymers

4-Methyl-2-(methylthio)benzenamine has been utilized in the development of soluble conducting polymers. Yildiz et al. (2008) synthesized a monomer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, which was electrochemically polymerized to produce a homopolymer and copolymer. These polymers exhibited multichromic properties and potential use in electrochromic devices (Yildiz et al., 2008).

Photovoltaic Properties

In the field of organic solar cells, 4-Methyl-2-(methylthio)benzenamine-based molecules have shown promise. Wu et al. (2009) designed and synthesized a star-shaped molecule, 4-((E)-2-(benzo[1,2,5]thiadiazol-4-yl)vinyl)-N,N-bis(4-((E)-2-(benzo[1,2,5]thiadiazol-7-yl)vinyl)phenyl)benzenamine (TPA-BT), demonstrating its potential as a photovoltaic material with high open circuit voltage and power conversion efficiency (Wu et al., 2009).

Corrosion Inhibition

Murmu et al. (2019) explored the use of 4-Methyl-2-(methylthio)benzenamine derivatives as corrosion inhibitors. They synthesized Schiff bases which showed effectiveness in protecting mild steel surfaces in corrosive environments, demonstrating the material's potential in corrosion inhibition applications (Murmu et al., 2019).

Photoluminescence Studies

The compound has also been studied for its optical properties. Iwan et al. (2014) investigated the photoluminescence and absorption properties of symmetrical azomethines derived from 4-Methyl-2-(methylthio)benzenamine, highlighting its potential in emitting violet, blue, or green light, which could be relevant in optical applications (Iwan et al., 2014).

Antihyperglycemic Agents

Kees et al. (1996) reported on the synthesis and antidiabetic characterization of compounds involving 4-Methyl-2-(methylthio)benzenamine, particularly in the context of their potential as antihyperglycemic agents in diabetes treatment (Kees et al., 1996).

Chemosensor Applications

Guo et al. (2018) synthesized a photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit, demonstrating its application as a selective chemosensor for multiple metal ions (Guo et al., 2018).

Environmental Concerns

Research by Reemtsma et al. (1995) identified 4-Methyl-2-(methylthio)benzenamine as a degradation product in industrial wastewater, highlighting concerns regarding its environmental impact and biodegradability (Reemtsma et al., 1995).

Allelopathy in Cropping Systems

Einhellig (1996) discussed the role of compounds including 4-Methyl-2-(methylthio)benzenamine in allelopathy, a biological phenomenon where chemicals produced by plants affect the growth and development of other organisms. This research is significant in understanding plant interactions and agricultural practices (Einhellig, 1996).

Propiedades

IUPAC Name |

4-methyl-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMRZWWLRLJSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(methylsulfanyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2832367.png)

![1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2832369.png)

![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)

![2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2832373.png)

![(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2832376.png)

![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)

![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)